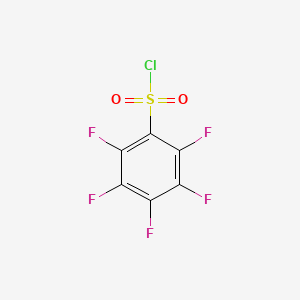

Pentafluorobenzenesulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCTEGNHXRPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232213 | |

| Record name | Pentafluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-53-1 | |

| Record name | 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 832-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P6FR9SY79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentafluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl chloride (PFBSCl) is a highly reactive organofluorine compound with the chemical formula C₆F₅SO₂Cl. Its unique chemical properties, stemming from the presence of the electron-withdrawing pentafluorophenyl group, make it a valuable reagent in various scientific disciplines, particularly in analytical chemistry and organic synthesis. This technical guide provides an in-depth overview of the physical properties, synthesis, and key applications of this compound, with a focus on its role as a derivatizing agent for enhancing the sensitivity of analytical measurements.

Physical Properties

This compound is a colorless to light yellow liquid or solid with a pungent odor.[1][2][3] The physical state at room temperature can be ambiguous, with some sources describing it as a solid and others as a liquid.[3] It is sensitive to moisture and soluble in water, with which it reacts slowly.[1]

A summary of its key physical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆ClF₅O₂S | [3] |

| Molecular Weight | 266.57 g/mol | |

| Boiling Point | 210-211 °C | [1] |

| Density | 1.796 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.479 | [1] |

| Flash Point | 90 °C (closed cup) | |

| Melting Point | No data available | [3] |

Synthesis

The synthesis of this compound can be achieved through several established methods. The most common approaches involve the sulfonation of pentafluorobenzene (B134492) or the chlorination of a pentafluorobenzenesulfonic acid derivative.[4]

A general synthetic workflow is outlined below:

Caption: Overview of synthetic routes to this compound.

Experimental Protocol: Synthesis via Chlorination of Pentafluorobenzenesulfonic Acid

The following is a representative, non-validated protocol based on general synthetic methods for sulfonyl chlorides.[4][5] Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and hazardous materials.

Materials:

-

Pentafluorobenzenesulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentafluorobenzenesulfonic acid.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A catalytic amount of anhydrous DMF can be added to facilitate the reaction.

-

Using Phosphorus Pentachloride: Add phosphorus pentachloride (typically 1.1-1.5 equivalents) portion-wise to the flask. This reaction can be vigorous.

-

-

Reaction Conditions: Gently heat the reaction mixture to reflux (for SOCl₂) or as required (for PCl₅) and maintain for several hours until the reaction is complete (monitor by TLC or GC). The reaction will generate HCl and SO₂ gases (with SOCl₂) which should be neutralized in a scrubber.

-

Work-up:

-

After cooling to room temperature, carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Pour the crude product onto crushed ice with vigorous stirring. The this compound, being insoluble in water, will precipitate or form an oily layer.

-

Separate the product layer and wash it with cold water and then with a saturated sodium bicarbonate solution to remove any acidic impurities.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Applications in Analytical Chemistry: Derivatization Agent

A primary application of this compound is as a derivatizing agent in gas chromatography (GC), particularly with electron capture detection (ECD).[6] The highly electronegative pentafluorophenyl group significantly enhances the electron-capturing properties of the analyte, leading to a substantial increase in detection sensitivity. This is particularly useful for the analysis of compounds containing active hydrogens, such as phenols, amines, and alcohols, at trace levels.

The derivatization reaction involves the nucleophilic attack of the analyte's functional group (e.g., hydroxyl or amino group) on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide or sulfonate ester derivative.

Caption: General workflow for analyte derivatization using PFBSCl.

Experimental Protocol: Derivatization of a Phenolic Analyte

The following is a representative protocol for the derivatization of a phenolic compound using this compound for subsequent GC-ECD analysis. This protocol is adapted from established methods for similar derivatizing agents.[2][7]

Materials:

-

Sample containing the phenolic analyte

-

This compound (PFBSCl) solution in a suitable anhydrous solvent (e.g., 10% w/v in toluene)

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous reaction solvent (e.g., toluene, acetonitrile)

-

Quenching solution (e.g., dilute hydrochloric acid)

-

Extraction solvent (e.g., hexane (B92381), ethyl acetate)

-

Anhydrous sodium sulfate

-

Vials for reaction and GC analysis

Procedure:

-

Sample Preparation: Prepare a solution of the sample containing the phenolic analyte in the chosen anhydrous reaction solvent. If the sample is in an aqueous solution, it must be extracted and dried first.

-

Derivatization Reaction:

-

To the sample solution in a reaction vial, add an excess of the PFBSCl solution.

-

Add a small amount of anhydrous pyridine to act as a catalyst and to neutralize the HCl byproduct.

-

Seal the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal conditions should be determined experimentally for each analyte.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding the dilute hydrochloric acid solution to neutralize the excess base.

-

Extract the derivatized analyte into a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Wash the organic extract with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Sample Analysis:

-

Carefully evaporate the solvent from the dried organic extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent for GC injection (e.g., hexane).

-

The sample is now ready for analysis by GC-ECD.

-

Conclusion

This compound is a versatile and powerful reagent for both organic synthesis and analytical chemistry. Its well-defined physical properties and reactivity make it an indispensable tool for researchers. The ability to significantly enhance the detectability of a wide range of analytes through derivatization has solidified its importance in trace-level analysis, contributing to advancements in fields ranging from environmental monitoring to pharmaceutical development. Proper handling and an understanding of its reactivity are crucial for its safe and effective use in the laboratory.

References

- 1. This compound | 832-53-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. Buy this compound | 832-53-1 [smolecule.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pentafluorobenzenesulfonyl Chloride: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonyl chloride (PFBSCl) is a highly reactive organosulfur compound with the chemical formula C₆F₅SO₂Cl.[1][2][3] Its unique properties, stemming from the presence of a pentafluorinated aromatic ring and a sulfonyl chloride functional group, make it a valuable reagent in organic synthesis and analytical chemistry. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data related to PFBSCl, tailored for professionals in research and drug development.

Chemical Structure and Bonding

This compound consists of a planar pentafluorobenzene (B134492) ring covalently bonded to a sulfonyl chloride group.[1] The sulfur atom at the center of the sulfonyl group is bonded to two oxygen atoms, one chlorine atom, and the pentafluorophenyl ring.

Molecular Geometry:

Computational studies and crystallographic data indicate a tetrahedral geometry around the sulfur atom.[1] The pentafluorobenzene ring itself is planar, a characteristic feature of aromatic systems.

Bonding Characteristics:

The bonding in PFBSCl is characterized by several key features:

-

Electron-Withdrawing Effects: The five highly electronegative fluorine atoms on the benzene (B151609) ring exert a strong inductive electron-withdrawing effect. This effect, combined with the electron-withdrawing nature of the sulfonyl chloride group, renders the benzene ring electron-deficient.

-

C-S Bond: The bond between the pentafluorophenyl ring and the sulfur atom is a strong covalent bond.

-

S-Cl and S-O Bonds: The sulfonyl chloride group features polar covalent bonds between sulfur and chlorine, and between sulfur and oxygen. The S-Cl bond is susceptible to nucleophilic attack, which is the basis for much of the compound's reactivity.

Due to the lack of a publicly available crystal structure for this compound itself, experimental bond lengths and angles are not available. However, data from computational studies and analysis of similar fluorinated aromatic sulfonyl chlorides provide insights into the expected molecular geometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆ClF₅O₂S |

| Molecular Weight | 266.57 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 210-211 °C |

| Density | 1.796 g/mL at 25 °C |

| Refractive Index | 1.479 at 20 °C |

| Solubility | Reacts slowly with water. Soluble in organic solvents. |

Experimental Protocols

Synthesis of this compound

Step 1: Sulfonation of Pentafluorobenzene

This step involves the reaction of pentafluorobenzene with a strong sulfonating agent, such as chlorosulfonic acid, to form pentafluorobenzenesulfonic acid.

Step 2: Chlorination of Pentafluorobenzenesulfonic Acid

The sulfonic acid intermediate is then converted to the sulfonyl chloride by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride.[1]

Illustrative Workflow for Synthesis:

Caption: General synthesis workflow for this compound.

Derivatization Reactions using this compound

This compound is widely used as a derivatizing agent, particularly for compounds containing primary and secondary amine functional groups, to enhance their detectability in analytical techniques like gas chromatography-electron capture detection (GC-ECD).

General Protocol for Derivatization of Amines:

-

Dissolution: Dissolve the amine-containing analyte in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Addition of Base: Add an appropriate base (e.g., pyridine, triethylamine) to act as a scavenger for the hydrochloric acid that is generated during the reaction.

-

Addition of PFBSCl: Slowly add a solution of this compound in the same solvent to the reaction mixture, typically at a controlled temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to proceed at room temperature for a specified period, monitoring the progress by a suitable technique like thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure and purify the resulting sulfonamide derivative, often by silica (B1680970) gel column chromatography.

Workflow for Amine Derivatization:

Caption: Workflow for amine derivatization with PFBSCl.

Conclusion

This compound is a versatile and powerful reagent in modern chemistry. Its unique electronic properties, conferred by the perfluorinated aromatic system, make it an excellent electrophile for the derivatization of nucleophilic functional groups. The synthetic routes to PFBSCl are well-established, and its application in forming stable sulfonamides is a cornerstone of many analytical and synthetic methodologies. This guide provides a foundational understanding of the chemical structure and utility of this compound for scientists and researchers in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Synthesis of Pentafluorobenzenesulfonyl Chloride from Pentafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pentafluorobenzenesulfonyl chloride from pentafluorobenzene (B134492). The synthesis is a robust two-step process involving the initial sulfonation of pentafluorobenzene to yield pentafluorobenzenesulfonic acid, followed by the chlorination of the sulfonic acid intermediate to produce the final product. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and practical application in a laboratory setting.

Introduction

This compound (PFBSCl) is a valuable reagent in organic synthesis and analytical chemistry. Its highly fluorinated aromatic ring and reactive sulfonyl chloride group make it a versatile building block for the introduction of the pentafluorobenzenesulfonyl moiety into various molecules. This functional group can enhance the biological activity, metabolic stability, and analytical detectability of compounds, making PFBSCl a reagent of significant interest to researchers in drug discovery and development. This guide outlines the well-established synthetic route from pentafluorobenzene, providing the necessary details for its successful laboratory preparation.

Core Synthesis Pathway

The synthesis of this compound from pentafluorobenzene proceeds through a two-step reaction pathway. The first step is an electrophilic aromatic substitution reaction where pentafluorobenzene is sulfonated using chlorosulfonic acid to form the intermediate, pentafluorobenzenesulfonic acid. The subsequent step involves the conversion of the sulfonic acid to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.[1]

Caption: Overall synthesis pathway from pentafluorobenzene.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Pentafluorobenzene | C₆HF₅ | 168.06 | Colorless liquid |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | Colorless to yellowish, fuming liquid |

| Pentafluorobenzenesulfonic Acid | C₆HF₅O₃S | 248.13 | Solid |

| Thionyl Chloride | SOCl₂ | 118.97 | Colorless to pale yellow fuming liquid |

| This compound | C₆ClF₅O₂S | 266.57 | Clear, colorless to light yellow liquid |

Table 2: Reaction Conditions and Yields

| Reaction Step | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Step 1: Sulfonation | Pentafluorobenzene, Chlorosulfonic Acid | 20 - 70 | 2 hours | High |

| Step 2: Chlorination | Pentafluorobenzenesulfonic Acid, Thionyl Chloride | Reflux | 2-4 hours | Good to Excellent |

Note: Yields can vary based on the specific reaction scale and purification methods.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from pentafluorobenzene.

Step 1: Synthesis of Pentafluorobenzenesulfonic Acid

This procedure outlines the sulfonation of pentafluorobenzene using chlorosulfonic acid.

Materials:

-

Pentafluorobenzene

-

Chlorosulfonic acid

-

Two-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

Procedure:

-

In a 250 mL two-neck flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, add 62.4 g (0.535 mol) of chlorosulfonic acid.

-

Cool the flask in an ice bath to 20°C while stirring.

-

Slowly add 30.0 g (0.178 mol) of pentafluorobenzene from the dropping funnel to the chlorosulfonic acid.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C.

-

Maintain the reaction at this temperature for 2 hours. The completion of the reaction can be monitored by the evolution of sulfur(IV) oxide.[2]

-

After 2 hours, cool the reaction mixture to room temperature. The resulting product is pentafluorobenzenesulfonic acid, which can be used directly in the next step.

Step 2: Synthesis of this compound

This procedure describes the chlorination of pentafluorobenzenesulfonic acid using thionyl chloride.

Materials:

-

Pentafluorobenzenesulfonic acid (from Step 1)

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus

Procedure:

-

To the flask containing the pentafluorobenzenesulfonic acid from the previous step, cautiously add an excess of thionyl chloride (e.g., 2 to 3 molar equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Excess thionyl chloride can be removed by distillation under atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation.

Purification and Characterization

Purification:

The crude this compound is purified by vacuum distillation. The fraction boiling at the appropriate temperature and pressure is collected. For laboratory-scale purification, flash chromatography on silica (B1680970) gel using a hexane (B92381) and ethyl acetate (B1210297) solvent system can also be employed.[1]

Characterization:

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will show characteristic signals for the five fluorine atoms on the aromatic ring.

-

¹³C NMR: The ¹³C NMR spectrum will display the expected signals for the carbon atoms in the pentafluorophenyl ring and the carbon attached to the sulfonyl group.

-

Mass Spectrometry (GC-MS): GC-MS analysis will show the molecular ion peak corresponding to the mass of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretching vibrations of the sulfonyl chloride group and the C-F bonds of the aromatic ring.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of PFBSCl.

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl chloride is also corrosive and toxic. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a fume hood.

-

The reactions are exothermic and generate corrosive gases (HCl, SO₂). Proper temperature control and gas scrubbing are essential.

Conclusion

The synthesis of this compound from pentafluorobenzene is a well-established and reliable two-step process. By following the detailed protocols outlined in this guide, researchers can effectively prepare this valuable reagent for use in a wide range of applications in drug discovery and chemical research. Careful attention to reaction conditions and safety precautions is paramount for a successful and safe synthesis.

References

Spectroscopic Profile of Pentafluorobenzenesulfonyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentafluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about its carbon and fluorine environments.

Data Presentation

| Parameter | ¹³C NMR | ¹⁹F NMR |

| Solvent | Chloroform-d (CDCl₃)[1] | Carbon tetrachloride (CCl₄)[2] |

| Reference | Tetramethylsilane (B1202638) (TMS)[1] | Trichlorofluoromethane (B166822) (CFCl₃)[2][3] |

| Chemical Shifts (δ, ppm) | See Table 1.1.1 | See Table 1.1.2 |

Table 1.1.1: ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-S | Not explicitly found in search results |

| C-F (ortho) | Not explicitly found in search results |

| C-F (meta) | Not explicitly found in search results |

| C-F (para) | Not explicitly found in search results |

| Note: Specific chemical shift assignments for each carbon were not available in the search results. However, spectra are available for review on platforms like SpectraBase.[1][4] |

Table 1.1.2: ¹⁹F NMR Chemical Shifts

| Fluorine Atom | Chemical Shift (δ, ppm) |

| ortho-F | Not explicitly found in search results |

| meta-F | Not explicitly found in search results |

| para-F | Not explicitly found in search results |

| Note: While specific peak assignments were not detailed, the ¹⁹F NMR spectrum of this compound is available, and typical chemical shift ranges for aromatic fluorine atoms are between +80 to +170 ppm relative to CFCl₃.[2][5] The electron-withdrawing nature of the sulfonyl chloride group influences these shifts. |

Experimental Protocol: NMR Spectroscopy

The following provides a generalized protocol for acquiring NMR spectra of this compound, based on common practices for fluorinated aromatic compounds.

Sample Preparation:

-

Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

-

Solvent Selection: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for ¹³C NMR due to its good solubilizing properties and well-defined residual peak.[1] For ¹⁹F NMR, a solvent like carbon tetrachloride (CCl₄) can be used.[2]

-

Reference Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), or use an external reference like trichlorofluoromethane (CFCl₃) for ¹⁹F NMR (δ = 0.0 ppm).[1][3]

Instrumentation and Parameters (¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended.[6]

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Parameters:

-

Spectral Width: Sufficient to cover the entire aromatic and sulfonyl-attached carbon region.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Instrumentation and Parameters (¹⁹F NMR):

-

Spectrometer: A spectrometer equipped with a fluorine probe (e.g., 376 MHz).[3]

-

Pulse Sequence: A standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum.

-

Acquisition Parameters:

-

Spectral Width: A wide spectral width is necessary due to the large chemical shift dispersion of ¹⁹F NMR, potentially spanning several hundred ppm.[7]

-

Number of Scans: 16 to 64 scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

Relaxation Delay: 1-2 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in this compound, particularly the sulfonyl chloride and the pentafluorophenyl ring.

Data Presentation

Table 2.1: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| S=O | Asymmetric Stretch | 1410 - 1370 (strong) |

| S=O | Symmetric Stretch | 1204 - 1166 (strong) |

| C=C (aromatic) | Stretch | 1600 - 1450 |

| C-F | Stretch | 1350 - 1100 |

| S-Cl | Stretch | Not explicitly found in search results |

| Note: The characteristic strong absorptions for the sulfonyl chloride group are a key diagnostic feature in the IR spectrum.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a convenient method for obtaining the IR spectrum of liquid samples like this compound.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal before applying the sample.

-

Sample Scan:

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. After analysis, the crystal should be cleaned thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its confirmation and the analysis of its purity.

Data Presentation

Table 3.1: Key Mass Spectral Data

| Parameter | Value (m/z) | Interpretation |

| Molecular Ion (M⁺) | 266, 268 | Corresponds to [C₆F₅SO₂³⁵Cl]⁺ and [C₆F₅SO₂³⁷Cl]⁺, showing the characteristic isotopic pattern for chlorine. |

| Key Fragments | Not explicitly detailed in search results | Expected fragments would include loss of Cl, SO₂, and the C₆F₅⁺ cation. |

| Note: The molecular weight of this compound is 266.57 g/mol .[9] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like sulfonyl chlorides.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

The concentration should be in the low ppm range (e.g., 1-10 µg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Mass Spectrometer:

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. rsc.org [rsc.org]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 832-53-1: Pentafluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, hazards, and applications of the chemical compound with CAS number 832-53-1, identified as Pentafluorobenzenesulfonyl Chloride. The information is intended for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity and Properties

This compound, also known by synonyms such as 2,3,4,5,6-Pentafluorophenylsulfonyl chloride and Perfluorobenzenesulfonyl chloride, is a significant reagent in analytical and synthetic chemistry.[1][2] Its fundamental properties are summarized below.

Physicochemical Properties

The key physical and chemical properties of this compound are presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| CAS Number | 832-53-1 | [1][2] |

| Molecular Formula | C6ClF5O2S | [1][2] |

| Molecular Weight | 266.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1][3] |

| Boiling Point | 210-211 °C | [1] |

| Density | 1.796 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.479 | [1][3] |

| Flash Point | 90 °C (194 °F) - closed cup | [1] |

| Solubility | Reacts slowly with water | [4] |

Structural Information

| Identifier | Value | Source(s) |

| SMILES String | Fc1c(F)c(F)c(c(F)c1F)S(Cl)(=O)=O | [1] |

| InChI | 1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12 | [1] |

| InChI Key | UOJCTEGNHXRPKO-UHFFFAOYSA-N | [1] |

Hazards and Safety Information

This compound is a hazardous chemical that requires careful handling. The following tables summarize its hazard classifications and safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

Safety and Handling

| Aspect | Information | Source(s) |

| Signal Word | Danger | [1][5] |

| GHS Pictograms | GHS05 (Corrosion) | [1] |

| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |

| Storage | Store in a well-ventilated place. Keep cool. Store in a corrosive resistant container. | [5] |

| Incompatible Materials | Strong oxidizing agents, strong bases, moisture. | [7] |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, sulfur oxides, hydrogen fluoride. | [7] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves. | [1] |

Toxicological Data

Experimental Protocols and Applications

This compound is primarily utilized as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) with electron-capture detection (ECD). This derivatization enhances the volatility and detectability of various analytes.

General Experimental Workflow for Derivatization

The following diagram illustrates a general workflow for the derivatization of an analyte from a biological matrix for subsequent GC analysis.

Derivatization of Amphetamines

This compound is used for the derivatization of amphetamine in plasma samples prior to analysis by gas chromatography with electron-capture detection.[9] The protocol generally involves the extraction of amphetamine from the biological matrix, followed by the derivatization reaction under basic conditions.[9] This process yields a stable derivative with excellent chromatographic properties, allowing for sensitive detection at levels below 1 ng/ml.[9]

Generalized Protocol Outline:

-

Sample Preparation: Isolate plasma from whole blood by centrifugation.

-

Extraction: Perform a liquid-liquid extraction of amphetamine from the plasma under basic conditions.

-

Derivatization: Add this compound to the extracted analyte. The reaction is carried out in a basic medium.

-

Analysis: Inject the derivatized sample into a gas chromatograph equipped with an electron-capture detector for separation and quantification.

Derivatization of Fluoxetine (B1211875) Metabolites

This reagent is also employed in the analysis of p-trifluoromethylphenol, a metabolite of fluoxetine, in biological samples.[1] The methodology involves a basic extraction of the metabolite followed by derivatization with this compound for subsequent analysis by electron-capture gas chromatography.[1]

Other Applications

This compound also reacts with benzene (B151609) and thiophene (B33073) derivatives in the presence of a ruthenium (II) catalyst to form perfluorophenylated compounds.[1]

Signaling Pathways

There is no evidence in the reviewed literature to suggest that this compound is directly involved in biological signaling pathways. Its primary role in a biological context is as an analytical reagent for the derivatization of molecules for detection and quantification.

Conclusion

This compound (CAS 832-53-1) is a valuable but hazardous chemical reagent. Its utility as a derivatizing agent for enhancing the detectability of compounds like amphetamines and fluoxetine metabolites in gas chromatography is well-documented. Due to its corrosive nature and potential for causing severe skin and eye damage, strict adherence to safety protocols is imperative when handling this compound. Further research is needed to fully characterize its toxicological profile.

References

- 1. Determination of p-trifluoromethylphenol, a metabolite of fluoxetine, in tissues and body fluids using an electron-capture gas chromatographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Automated HPLC assay of fluoxetine and norfluoxetine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 5. This compound | 832-53-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. A rapid method of determining amphetamine in plasma samples using this compound and electron-capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentafluorobenzenesulfonyl chloride (PFBSCl), a versatile reagent with significant applications in organic synthesis and analytical chemistry. This document covers its fundamental properties, synthesis, and key experimental applications, with a focus on its role as a derivatizing agent for sensitive analyses.

Core Properties and Data

This compound is a highly reactive organofluorine compound. Its physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆ClF₅O₂S |

| Molecular Weight | 266.57 g/mol [1][2][3] |

| CAS Number | 832-53-1[1][2] |

| Appearance | Solid[1] |

| Boiling Point | 210-211 °C[1] |

| Density | 1.796 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.479[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pentafluorobenzene (B134492). The first step involves the sulfonation of the aromatic ring, followed by chlorination of the resulting sulfonic acid.

A common synthetic route involves the reaction of pentafluorobenzene with chlorosulfonic acid to yield pentafluorobenzenesulfonic acid.[4] This intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to afford the final product, this compound.[4]

Key Applications and Experimental Protocols

This compound is a valuable reagent in several scientific domains, primarily owing to the strong electron-withdrawing nature of the pentafluorophenyl group. This property makes it an excellent electrophile and a useful derivatizing agent for enhancing the detectability of analytes in chromatographic methods.

Derivatization Agent for Gas Chromatography (GC)

A significant application of this compound is in the derivatization of primary and secondary amines, such as amphetamines, for analysis by gas chromatography with electron-capture detection (GC-ECD).[1] The pentafluorobenzenesulfonyl group is a potent electrophore, meaning it has a high affinity for capturing electrons, which leads to a greatly enhanced signal in an ECD system. This allows for the detection of very low concentrations of the derivatized analyte.

This protocol is based on the method described for the determination of amphetamine in plasma samples, which is a modification of the procedure by Paetsch et al. (1992).[1]

1. Sample Preparation:

-

Plasma samples are extracted to isolate the amphetamine.

-

The extract is dried and reconstituted in a suitable solvent.

2. Derivatization Reaction:

-

To the extracted amphetamine, an excess of this compound is added.

-

The reaction is carried out under basic conditions, which can be achieved by adding a suitable base (e.g., triethylamine (B128534) or aqueous alkali) to the reaction mixture.[1] The base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

-

The mixture is vortexed and incubated to ensure complete reaction. The reaction produces a stable derivative with excellent chromatographic properties.[1]

3. Extraction of the Derivative:

-

The derivatized amphetamine is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

The organic layer is separated, washed, and dried.

4. GC-ECD Analysis:

-

The final extract is concentrated and an aliquot is injected into the gas chromatograph equipped with a capillary column and an electron-capture detector.[1]

-

The instrument parameters (e.g., temperatures of the injector, column, and detector, and gas flow rates) are optimized for the separation and detection of the pentafluorobenzenesulfonyl-amphetamine derivative.

The reaction of this compound with a primary amine like amphetamine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide.

Other Notable Applications

-

Synthesis of Perfluorinated Compounds: It serves as a precursor for the synthesis of various perfluorophenylated compounds through reactions with aromatic and heteroaromatic substrates, often catalyzed by transition metals like ruthenium.

-

Derivatization of other biomolecules: Besides amphetamines, it has been used for the derivatization of other biologically relevant molecules, such as tyrosyl peptides and fluoxetine, for their determination by GC-ECD.

References

- 1. A rapid method of determining amphetamine in plasma samples using this compound and electron-capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. Determination of amphetamine, methamphetamine, MDA and MDMA in human hair by GC-EI-MS after derivatization with perfluorooctanoyl chloride [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solubility of Pentafluorobenzenesulfonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of Pentafluorobenzenesulfonyl Chloride in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (C₆F₅SO₂Cl) is a highly reactive organosulfur compound widely utilized in organic synthesis and analytical chemistry. Its applications include serving as a derivatizing reagent for the analysis of various compounds, such as amphetamines and fluoxetine, by gas chromatography (GC) with electron-capture detection.[1][2] Understanding the solubility of this compound in different organic solvents is critical for optimizing reaction conditions, developing robust purification methods, and ensuring the success of its application as a derivatizing agent.

This guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is limited in publicly available literature, this document offers a qualitative solubility profile based on the general behavior of sulfonyl chlorides, detailed experimental protocols for determining its solubility, and a workflow for its application in chemical analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆ClF₅O₂S[3] |

| Molecular Weight | 266.57 g/mol [3] |

| Appearance | Colorless solid or clear liquid[1][4] |

| Boiling Point | 210-211 °C[1] |

| Density | 1.796 g/mL at 25 °C[1] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known reactivity of sulfonyl chlorides, the following table summarizes the expected qualitative solubility of this compound in various common organic solvents.[5]

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | Good choice for reactions and analysis. |

| Dimethylformamide (DMF) | Soluble | Good choice, but may be difficult to remove. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Good choice, but may be difficult to remove. | |

| Dichloromethane (DCM) | Soluble | Commonly used for reactions and extractions. | |

| Tetrahydrofuran (THF) | Soluble | Ethereal solvent, generally compatible. | |

| Ethyl Acetate (EtOAc) | Soluble | Common solvent for chromatography and reactions. | |

| Non-Polar | Hexane | Low Solubility | Generally not a good solvent for polar sulfonyl chlorides. |

| Toluene | Partially Soluble | May have some solubility due to the aromatic ring. | |

| Polar Protic | Water | Reacts Slowly | Reacts to form pentafluorobenzenesulfonic acid.[1] |

| Methanol (MeOH) | Reacts | Reacts to form the corresponding methyl sulfonate ester. | |

| Ethanol (EtOH) | Reacts | Reacts to form the corresponding ethyl sulfonate ester. |

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental protocols can be employed.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of the solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Anhydrous organic solvents of interest

-

Small, dry test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipette or syringe (1 mL)

Procedure:

-

Add approximately 10-20 mg of this compound to a dry test tube.

-

Add 1 mL of the selected anhydrous solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 2-5 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a contrasting background to determine the degree of dissolution.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent tested. If the compound is insoluble at room temperature, gentle warming can be applied, noting any changes and whether precipitation occurs upon cooling.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The gravimetric shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound at a specific temperature.[6]

Materials:

-

This compound

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Separation of Saturated Solution:

-

After the equilibration period, let the vial stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a chemically inert filter (e.g., PTFE) to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise, known volume of the filtered saturated solution into a pre-weighed, dry evaporation dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as mg/mL or g/100 mL, by dividing the mass of the residue by the volume of the aliquot of the saturated solution taken.

-

Visualization of an Application Workflow

This compound is frequently used as a derivatizing agent to improve the chromatographic properties and detection sensitivity of analytes in GC, particularly for compounds containing primary or secondary amine groups. The following diagram illustrates a typical workflow for this application.

Caption: Workflow for analyte derivatization with PFBS-Cl for GC-ECD analysis.

References

Pentafluorobenzenesulfonyl Chloride: A Technical Safety Guide for Researchers

This guide provides an in-depth overview of the safety information for pentafluorobenzenesulfonyl chloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, handling procedures, and emergency protocols, ensuring a comprehensive understanding for safe laboratory use.

Chemical Identification and Properties

This compound is a vital reagent in synthetic chemistry, often utilized for derivatization in analytical procedures.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆ClF₅O₂S | [3][4] |

| Molecular Weight | 266.57 g/mol | [4][5] |

| CAS Number | 832-53-1 | [3][4] |

| EC Number | 212-620-0 | [3][4] |

| Appearance | Colorless to light yellow solid or liquid | [3][5][6] |

| Boiling Point | 210-211 °C | [2][3] |

| Density | 1.796 - 1.797 g/mL at 25 °C | [2][3] |

| Flash Point | 90 °C (194 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.479 | [2][7] |

| Solubility | Reacts slowly with water | [1][7] |

Synonyms: 2,3,4,5,6-pentafluorobenzenesulfonyl chloride, PFBSC.[3][4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | [4][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | [5] |

| Corrosive to Metals | - | H290: May be corrosive to metals | [3] |

| Flammable Liquids | Combustible Liquid | H227: Combustible liquid | [3] |

Pictogram:

-

GHS05: Corrosion[6]

Experimental Protocols: Safe Handling and Storage

Strict protocols must be followed to minimize risks associated with this compound.

Handling Procedures

-

Ventilation: Handle only in a well-ventilated area, preferably under a chemical fume hood.[5][8]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools.[5]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][5] Store in the original, corrosive-resistant container.[3]

-

Incompatibilities: Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents.[6] The substance is moisture-sensitive.[3][7]

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous chemicals. The following diagrams illustrate the logical workflow for responding to common laboratory emergencies involving this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Caption: First aid workflow for different exposure routes.

Accidental Release Measures

In the event of a spill, a systematic approach is necessary to ensure safety and containment.

Caption: Step-by-step procedure for handling accidental spills.

Toxicological and Transport Information

While comprehensive toxicological data is not fully available, the primary hazard is its corrosive nature.[3][5]

Table 3: Toxicological Information Summary

| Effect | Data | Source(s) |

| Acute Toxicity (Oral) | No data available | [3][5] |

| Skin Corrosion/Irritation | Causes severe skin burns | [4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [5] |

| Carcinogenicity | Not identified as a carcinogen | [6] |

Transporting this compound requires adherence to specific regulations.

Table 4: Transport Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (Pentafluorobenzenesulphonyl chloride) | 8 | II |

| IMDG | 3265 | CORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (Pentafluorobenzenesulphonyl chloride) | 8 | II |

| IATA | 3265 | Corrosive liquid, acidic, organic, n.o.s. (Pentafluorobenzenesulphonyl chloride) | 8 | II |

| [Source:[3]] |

Fire-Fighting Measures

This compound is a combustible liquid.[3]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, sulfur oxides, and hydrogen fluoride.[8]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under recommended storage conditions.[6]

-

Conditions to Avoid: Avoid moisture and exposure to heat, sparks, and open flames.[3][6]

-

Incompatible Materials: Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[6]

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and complete information. Users are responsible for conducting their own risk assessments and implementing appropriate safety measures.

References

- 1. This compound | 832-53-1 [chemicalbook.com]

- 2. ペンタフルオロベンゼンスルホニルクロリド 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.dk [fishersci.dk]

- 6. capotchem.com [capotchem.com]

- 7. This compound CAS#: 832-53-1 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to High-Purity Pentafluorobenzenesulfonyl Chloride for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, key applications, and experimental protocols for a critical reagent in modern chemistry.

Pentafluorobenzenesulfonyl chloride (PFBSCl) is a highly reactive organofluorine compound that has found significant utility as a derivatizing agent and a versatile building block in organic synthesis. Its strong electrophilicity, driven by the five fluorine atoms on the benzene (B151609) ring, makes it an invaluable tool for researchers in analytical chemistry, drug discovery, and materials science. This technical guide provides a comprehensive overview of commercially available high-purity PFBSCl, its applications, and detailed experimental protocols for its use.

Commercial Supplier Analysis

High-purity this compound is readily available from several reputable chemical suppliers. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a product that meets the stringent requirements of their applications. The following table summarizes the quantitative data available from prominent commercial suppliers.

| Supplier | Purity (Assay) | Appearance | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Sigma-Aldrich (Merck) | ≥99%[1] | Solid[1] | 832-53-1[1] | C₆ClF₅O₂S[1] | 266.57[1] | 210-211[1] | 1.796[1] | 1.479[1] |

| Thermo Scientific (Alfa Aesar) | 98+%[2][3] | Clear, colorless liquid[2][3] | 832-53-1 | C₆ClF₅O₂S | 266.57 | 210-211[3] | - | 1.4803[2] |

| TCI Chemicals | >98.0% (GC)[4] | Colorless to almost colorless clear liquid[4] | 832-53-1[4] | C₆ClF₅O₂S | 266.57 | - | - | - |

| Smolecule | High Purity | Clear, colorless to light yellow liquid[5] | 832-53-1[5] | C₆ClF₅O₂S[5] | ~266.57[5] | - | - | - |

Key Applications and Experimental Protocols

This compound is primarily utilized in two key areas: as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis and as a reactant in the synthesis of sulfonamides and other perfluorinated compounds.

Derivatization of Amphetamines for GC-MS Analysis

PFBSCl is an excellent derivatizing agent for primary and secondary amines, such as amphetamines, significantly improving their volatility and chromatographic behavior for GC-MS analysis.[2][6]

Experimental Protocol: Derivatization of Amphetamine in Plasma

This protocol is adapted from the work of Asghar et al. for the determination of amphetamine in human plasma samples.[2]

Materials:

-

This compound (PFBSCl)

-

Amphetamine standard solution

-

Internal standard (e.g., benzylamine)

-

Human plasma

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

-

Toluene or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663)

-

Gas chromatograph with an electron-capture detector (GC-ECD) or mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: To 1 mL of human plasma in a glass tube, add a known amount of the internal standard.

-

Alkalinization: Add 0.5 mL of 2 M NaOH to the plasma sample to raise the pH.

-

Extraction: Add 5 mL of toluene, vortex for 1 minute, and centrifuge at 2000 rpm for 10 minutes.

-

Derivatization: Transfer the organic layer to a clean tube. Add 10 µL of a 10% (w/v) solution of PFBSCl in toluene.

-

Reaction: Vortex the mixture and allow it to react at room temperature for 15-20 minutes.

-

Quenching: Add 1 mL of distilled water to quench the reaction and remove excess reagent. Vortex and centrifuge.

-

Drying: Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Inject 1-2 µL of the final organic solution into the GC-MS system.

Workflow for Amphetamine Derivatization

Caption: Workflow for the derivatization of amphetamines in plasma using PFBSCl.

Derivatization of Peptides for GC Analysis

PFBSCl can be used to label small tyrosyl peptides, enhancing their detectability by GC with electron-capture detection.[3]

Experimental Protocol: Derivatization of Tyrosyl Peptides

Materials:

-

This compound (PFBSCl)

-

Tyrosyl peptide standard

-

Borate (B1201080) buffer (pH 9.5)

-

Acetone

-

Ethyl acetate

-

Deionized water

Procedure:

-

Sample Preparation: Dissolve the peptide in the borate buffer.

-

Derivatization: To the peptide solution, add a solution of PFBSCl in acetone. The reaction is typically carried out at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours.

-

Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the derivatized peptide with ethyl acetate.

-

Washing: Wash the organic layer with deionized water to remove any unreacted reagents and buffer salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) and inject an aliquot into the GC system.

Workflow for Peptide Derivatization

Caption: General workflow for the derivatization of tyrosyl peptides with PFBSCl.

Synthesis of Sulfonamides

The reaction of PFBSCl with primary or secondary amines is a straightforward method for the synthesis of pentafluorophenyl sulfonamides, which are of interest in medicinal chemistry.

Experimental Protocol: General Synthesis of Pentafluorophenyl Sulfonamides

Materials:

-

This compound (PFBSCl)

-

Primary or secondary amine

-

A suitable base (e.g., triethylamine (B128534) or pyridine)

-

A suitable solvent (e.g., dichloromethane, acetonitrile, or THF)[5][7]

Procedure:

-

Reactant Preparation: Dissolve the amine in the chosen solvent in a round-bottom flask.

-

Base Addition: Add the base to the amine solution.

-

PFBSCl Addition: Slowly add a solution of PFBSCl in the same solvent to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-12 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it with water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid (to remove excess amine and base), followed by brine. Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

-

Final Product: The crude product can be further purified by recrystallization or column chromatography.

Logical Relationship for Sulfonamide Synthesis

Caption: Key components and steps in the synthesis of pentafluorophenyl sulfonamides.

Conclusion

High-purity this compound is a versatile and indispensable reagent for researchers in various fields, particularly in drug development and analytical sciences. Its commercial availability from multiple suppliers provides researchers with options to source material that meets their specific quality and purity requirements. The detailed experimental protocols provided in this guide for derivatization and synthesis serve as a practical starting point for laboratory work, enabling the effective utilization of this powerful chemical tool. As with any reactive chemical, it is imperative to consult the Safety Data Sheet (SDS) from the supplier and handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. A rapid method of determining amphetamine in plasma samples using this compound and electron-capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cbijournal.com [cbijournal.com]

Methodological & Application

Pentafluorobenzenesulfonyl Chloride: A Powerful Derivatization Reagent for Sensitive GC-MS Analysis of Amines and Phenols

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sensitive and accurate quantification of polar analytes such as primary and secondary amines, as well as phenols, by gas chromatography-mass spectrometry (GC-MS) is a significant challenge in many scientific disciplines, including environmental analysis, clinical diagnostics, and pharmaceutical development. The inherent polarity and low volatility of these compounds often lead to poor chromatographic peak shape, tailing, and low sensitivity. Derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a crucial step to overcome these limitations.

Pentafluorobenzenesulfonyl chloride (PFBSCl) is a highly effective derivatization reagent for primary and secondary amines and phenols. The reaction of PFBSCl with the active hydrogen of an amine or hydroxyl group yields a stable, less polar, and more volatile pentafluorobenzenesulfonamide (B3043191) or pentafluorobenzenesulfonate derivative, respectively. The key advantage of using PFBSCl lies in the introduction of the pentafluorobenzenesulfonyl group, which possesses a high electron-capturing capability. This makes the derivatives particularly amenable to highly sensitive detection by GC-MS, especially when employing electron capture negative ion chemical ionization (ECNICI), leading to significantly lower limits of detection compared to other derivatization methods.

This document provides detailed application notes and protocols for the use of this compound as a derivatization reagent for the GC-MS analysis of amines and phenols.

Reaction Scheme

The derivatization reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine or the oxygen atom of the phenoxide ion on the electrophilic sulfur atom of the this compound. This results in the formation of a stable sulfonamide or sulfonate ester and hydrochloric acid as a byproduct. The presence of a base is typically required to neutralize the HCl and drive the reaction to completion.

Caption: Derivatization reaction of amines or phenols with this compound.

Experimental Workflow

The general workflow for the derivatization of amines or phenols with this compound followed by GC-MS analysis is outlined below.

Caption: General experimental workflow for PFBSCl derivatization and GC-MS analysis.

Detailed Experimental Protocols

Protocol 1: Derivatization of Amines in an Aprotic Solvent

This protocol is suitable for the derivatization of primary and secondary amines in a non-aqueous medium.

Materials:

-

Amine standard or sample extract, dried

-

This compound (PFBSCl)

-

Anhydrous pyridine or triethylamine

-

Anhydrous toluene (B28343) or acetonitrile

-

Hexane (B92381) (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Ensure the sample containing the amine is completely dry. If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization:

-

To the dried sample residue in a reaction vial, add 100 µL of anhydrous toluene (or another suitable aprotic solvent).

-

Add 20 µL of anhydrous pyridine (or triethylamine) to act as a catalyst and acid scavenger.

-

Add 50 µL of a 10 mg/mL solution of PFBSCl in anhydrous toluene. The amount of reagent may need to be optimized depending on the expected analyte concentration.

-

Seal the vial tightly and vortex for 30 seconds.

-

Heat the vial in a heating block at 60-70°C for 30-60 minutes.[1]

-

-

Work-up:

-

Cool the vial to room temperature.

-

Add 1 mL of 5% aqueous sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

-

Add 1 mL of hexane and vortex vigorously for 1 minute.

-

Centrifuge the vial to separate the layers.

-

Carefully transfer the upper organic layer (hexane) to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

Sample Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Phenols in an Aqueous Medium

This protocol is adapted for the derivatization of phenols in aqueous samples after extraction.

Materials:

-

Phenol standard or sample extract

-

This compound (PFBSCl)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone

-

Hexane or Toluene (GC grade)

-

Deionized water

-

Anhydrous sodium sulfate

-

Reaction vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: The phenol-containing sample should be in a suitable solvent. For aqueous samples, a prior liquid-liquid or solid-phase extraction is recommended. The final extract should be concentrated.

-

Derivatization:

-

To the sample extract, add a solution of K₂CO₃ to adjust the pH to the alkaline range (pH > 10) to form the phenoxide ion.

-

Add a solution of PFBSCl in acetone. The molar ratio of PFBSCl to phenol should be in excess.

-

Seal the vial and heat at a temperature of approximately 80°C for an extended period, potentially up to 5 hours, to ensure complete derivatization.[2]

-

-

Work-up:

-

After cooling, acidify the reaction mixture with a suitable acid (e.g., HCl) to a neutral pH.

-

Extract the derivatives with a water-immiscible organic solvent such as hexane or toluene.

-

Wash the organic extract with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Sample Analysis: The dried organic extract is ready for GC-MS analysis.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific analytes and instrument.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Oven Program | Initial temp: 80°C, hold for 1 min; Ramp: 10°C/min to 300°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Capture Negative Ion Chemical Ionization (ECNICI) |

| Ion Source Temperature | 150 - 200 °C |

| Reagent Gas | Methane or Ammonia |

| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis or Full Scan for screening |

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of amines and phenols using derivatization with fluorinated reagents, illustrating the high sensitivity that can be achieved. Note that this data is primarily from studies using pentafluorobenzoyl chloride (PFBCl) and pentafluorobenzyl bromide (PFBBr), which are expected to have performance characteristics similar to PFBSCl.

Table 1: Performance Data for the GC-MS Analysis of Derivatized Amines [1][3]

| Analyte (as PFBCl derivative) | Linearity Range (ng/mL) | Limit of Detection (LOD) (pg/mL) | Recovery (%) |

| 1-Propylamine | 0.00015 - 50 | 0.117 | 68 - 99 |

| 1-Pentylamine | 0.00015 - 50 | 0.250 | 63 - 102 |